An In-Depth Technical Guide to Loperamide-d6 N-Oxide (CAS 1329835-39-3): Properties, Analysis, and Application
An In-Depth Technical Guide to Loperamide-d6 N-Oxide (CAS 1329835-39-3): Properties, Analysis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Loperamide-d6 N-Oxide, a key analytical standard in pharmaceutical research. Moving beyond a simple data sheet, this document synthesizes its chemical properties, pharmacological context, and critical applications, offering field-proven insights into its use and handling.
Core Chemical Identity and Physicochemical Properties
Loperamide-d6 N-Oxide is the stable isotope-labeled analog of Loperamide N-Oxide. The deuterium labeling on the N,N-dimethyl groups renders it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.
Key Identification and Property Data
All quantitative and identifying data for Loperamide-d6 N-Oxide are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 1329835-39-3 | [1][2] |
| Molecular Formula | C₂₉H₂₇D₆ClN₂O₃ | [1][2] |
| Molecular Weight | 499.07 g/mol | [1][2] |
| Chemical Name | trans-4-(4-Chlorophenyl)-4-hydroxy-N,N-(dimethyl-d6)-α,α-diphenyl-1-piperidinebutanamide 1-Oxide | [1][2] |
| Synonyms | Arestal-d6, Loperamide-d6 Oxide, R 58425-d6 | [1][2] |
| Appearance | Assumed to be a solid powder, similar to its non-labeled analog. | |
| Solubility | The non-deuterated analog is soluble in Acetonitrile. | [3] |
| Storage Conditions | 2-8°C, Refrigerator | [2][4] |
| Shipping Conditions | Shipped under ambient conditions. | [2] |
| Safety Profile | The non-deuterated analog is classified as Acute Toxicity 3 (H301: Toxic if swallowed). | [5] |
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Expert Insight: The mandated refrigerated storage is critical. N-oxide compounds are known to be potentially unstable, capable of reverting (reducing) back to their parent tertiary amine, especially under thermal stress or inappropriate pH conditions.[6] Proper storage is the first line of defense in maintaining the standard's integrity.
Chemical Structure
The diagram below illustrates the molecular structure of Loperamide-d6 N-Oxide, highlighting the key functional groups and the position of the deuterium labels.
Caption: Chemical structure of Loperamide-d6 N-Oxide.
Pharmacological Context: The Prodrug Principle
To appreciate the utility of Loperamide-d6 N-Oxide, one must first understand the pharmacology of its non-labeled counterpart, Loperamide N-Oxide. It is a prodrug of the widely used anti-diarrheal agent, Loperamide.[2][7]
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Mechanism of Action: Loperamide N-Oxide is designed for targeted gastrointestinal delivery.[7] It passes through the upper GI tract largely inactive. Upon reaching the lower GI tract, it is reduced by intestinal microflora to the active compound, Loperamide.[7]
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Therapeutic Advantage: This biotransformation ensures that high concentrations of the active drug are achieved locally at the intestinal wall, where it acts as a μ-opioid receptor agonist to decrease motility.[7][8] This targeted approach minimizes systemic absorption and potential side effects compared to the direct administration of Loperamide.[7] Once converted to Loperamide, it undergoes hepatic metabolism, primarily via CYP3A4 and CYP2C8, to its main metabolite, N-desmethyl loperamide.[8][9]
The following diagram illustrates this metabolic and activation pathway.
Caption: Bioactivation and metabolic pathway of Loperamide N-Oxide.
Core Application: The Gold Standard for Bioanalysis
The primary and most critical application of Loperamide-d6 N-Oxide is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry.
Rationale for Using a SIL-IS
In complex biological matrices like plasma or urine, quantitative accuracy can be compromised by several factors:
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Matrix Effects: Co-eluting endogenous substances can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.
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Extraction Inefficiency: Analyte can be lost during sample preparation steps.
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Instrument Variability: Minor fluctuations in instrument performance can affect signal intensity.
A SIL-IS is the gold standard for mitigating these issues. Because Loperamide-d6 N-Oxide is chemically identical to the analyte (Loperamide N-Oxide) but has a different mass (+6 Da), it co-elutes chromatographically and experiences the exact same matrix effects and extraction losses. By measuring the ratio of the analyte's signal to the SIL-IS signal, these variations are normalized, leading to highly accurate and precise quantification.
General Bioanalytical Workflow (LC-MS/MS)
The workflow for using Loperamide-d6 N-Oxide as an internal standard is a self-validating system when executed correctly.
Caption: Standard bioanalytical workflow using a SIL-IS.
Protocol: Quantification of Loperamide in Plasma
While this guide focuses on the N-oxide, its parent compound, Loperamide, is often the ultimate target of quantification. Loperamide-d6 (the reduced form of Loperamide-d6 N-Oxide) is used as the IS for Loperamide. The principles of analysis are identical. Below is a representative protocol derived from established methodologies for loperamide analysis.[10][11]
Objective: To determine the concentration of Loperamide in human plasma using Loperamide-d6 as an internal standard via LC-MS/MS.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of Loperamide and Loperamide-d6 (IS) in methanol or acetonitrile.
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Loperamide.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Loperamide-d6 internal standard working solution. Vortex briefly.
-
Causality: Adding the IS at the very beginning ensures it undergoes all subsequent steps alongside the analyte, effectively accounting for any variability or loss.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to raise the pH. This ensures the amine groups are deprotonated, making the molecule less polar and more extractable into an organic solvent.
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or n-butyl chloride).[10][11] Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.[10][11]
-
Causality: The C18 stationary phase effectively retains the lipophilic loperamide molecule.[8] The acidic mobile phase (formic acid) promotes protonation of the analyte, which is essential for efficient positive-ion electrospray ionization (ESI+).
-
Flow Rate: 0.4 - 0.5 mL/min.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Causality: ESI is a "soft" ionization technique, which is crucial for preventing the in-source degradation of thermally sensitive molecules like N-oxides.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Loperamide transition: m/z 477.3 → [Product Ion]
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Loperamide-d6 transition: m/z 483.3 → [Product Ion]
-
Note: Product ions must be determined empirically by infusing the pure standards.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Loperamide / Loperamide-d6) against the known concentration of the calibration standards.
-
Apply a linear regression model to the curve.
-
Determine the concentration of Loperamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of nominal value) to validate the analytical run.
-
References
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Loperamide-d6 N-Oxide. (n.d.). Pharmaffiliates. Retrieved February 5, 2024, from [Link]
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Patel, P., & Puttanna, A. (2023). Loperamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Kacinko, S. L., & Huestis, M. A. (2005). Tissue distribution of loperamide and N-desmethylloperamide following a fatal overdose. Journal of Analytical Toxicology, 29(7), 750–755. Retrieved from [Link]
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Gastrointestinal function in chronic radiation enteritis--effects of loperamide-N-oxide. (1991). Gut, 32(3), 267–272. Retrieved from [Link]
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A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2014). Molecules, 19(11), 17789–17801. Retrieved from [Link]
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Proposed biotransformation pathways of loperamide in human and rat liver microsomes. (n.d.). ResearchGate. Retrieved February 5, 2024, from [Link]
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Quantification of Loperamide by Gas Chromatography Mass Spectrometry. (2017). Journal of Analytical Toxicology, 41(8), 738–744. Retrieved from [Link]
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Loperamide oxide. (n.d.). PubChem. Retrieved February 5, 2024, from [Link]
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Kim, H., et al. (2004). LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 633-639. Retrieved from [Link]
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LOPERAMIDE OXIDE MONOHYDRATE, CIS-. (n.d.). precisionFDA. Retrieved February 5, 2024, from [Link]
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Safety data sheet - Loperamide N-oxide. (2015). LGC Standards. Retrieved from [Link]
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Loperamide Hydrochloride Tablets Revision Bulletin. (2016). USP-NF. Retrieved from [Link]
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Loperamide. (n.d.). DrugBank. Retrieved February 5, 2024, from [Link]
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LOPERAMIDE OXIDE, CIS-. (n.d.). gsrs.ncats.nih.gov. Retrieved February 5, 2024, from [Link]
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Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. (2015). Methods in Molecular Biology. Retrieved from [Link]
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loperamide N-oxide. (n.d.). British Pharmacopoeia. Retrieved February 5, 2024, from [Link]
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Loperamide N-Oxide. (n.d.). Pharmaffiliates. Retrieved February 5, 2024, from [Link]
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